1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime
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Description
1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime, also known as FPEO, is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of piperazine and has been synthesized through various methods. FPEO has been found to have potential applications in the field of medicinal chemistry due to its unique mechanism of action and physiological effects.
Scientific Research Applications
- Researchers have investigated derivatives of indole, including those containing the (E)-1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethylideneamine scaffold, for their antiviral potential.
- (E)-1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethylideneamine derivatives were evaluated for their in vitro antitubercular activity.
- These compounds showed promise against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) .
- Given its aromatic nature, (E)-1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethylideneamine derivatives may modulate inflammatory pathways.
Antiviral Activity
Antitubercular Activity
Anti-Inflammatory Effects
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O/c1-25-22-18(15-6-8-16(20)9-7-15)14-23-10-12-24(13-11-23)19-5-3-2-4-17(19)21/h2-9H,10-14H2,1H3/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOKCLHDACHVAZ-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C2=CC=CC=C2F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C2=CC=CC=C2F)\C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime |
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